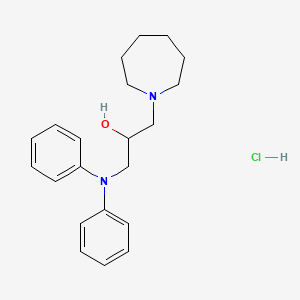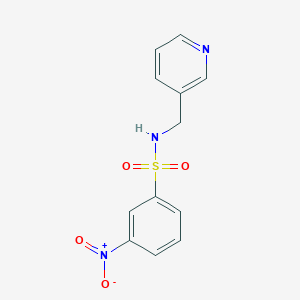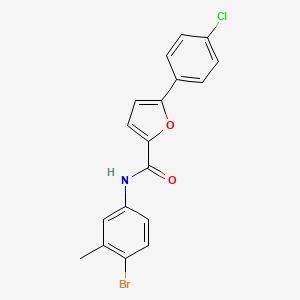
1-(1-azepanyl)-3-(diphenylamino)-2-propanol hydrochloride
Overview
Description
1-(1-azepanyl)-3-(diphenylamino)-2-propanol hydrochloride, also known as AUDA, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been found to have potential applications in various areas of study, including cancer research, inflammation, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-(1-azepanyl)-3-(diphenylamino)-2-propanol hydrochloride involves the inhibition of soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes, including inflammation, angiogenesis, and vascular tone regulation. By inhibiting sEH, this compound increases the levels of EETs, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammatory diseases such as arthritis have been found to benefit from this compound's anti-inflammatory properties, which reduce inflammation and pain. In cardiovascular diseases, this compound has been found to have cardioprotective effects, such as reducing blood pressure and improving vascular function.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1-(1-azepanyl)-3-(diphenylamino)-2-propanol hydrochloride is its specificity for sEH inhibition, making it a useful tool for studying the role of EETs in various physiological processes. This compound also has a high affinity for sEH, making it a potent inhibitor at low concentrations. However, one of the limitations of this compound is its potential toxicity at high concentrations, which can affect the viability of cells and tissues.
Future Directions
There are several future directions for the study of 1-(1-azepanyl)-3-(diphenylamino)-2-propanol hydrochloride. One of the significant areas of study is the development of this compound-based therapies for cancer, inflammation, and cardiovascular diseases. Researchers are also exploring the potential of this compound in combination with other drugs to enhance its efficacy and reduce potential toxicity. Additionally, researchers are investigating the role of this compound in other physiological processes, such as angiogenesis and wound healing.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. The compound has potential applications in various areas of study, including cancer research, inflammation, and cardiovascular diseases. This compound's mechanism of action involves the inhibition of sEH, leading to increased levels of EETs and observed physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Scientific Research Applications
1-(1-azepanyl)-3-(diphenylamino)-2-propanol hydrochloride has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of application is cancer research. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, this compound has been found to have cardioprotective effects, making it a potential treatment for cardiovascular diseases.
properties
IUPAC Name |
1-(azepan-1-yl)-3-(N-phenylanilino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c24-21(17-22-15-9-1-2-10-16-22)18-23(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,21,24H,1-2,9-10,15-18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIDKMMPAMXAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(CN(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4887140.png)
![1-(4-ethylphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4887152.png)
![methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4887161.png)
![1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4887164.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4887166.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887182.png)
![2-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4887188.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl 4-methoxybenzoate](/img/structure/B4887195.png)

![1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4887215.png)

![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4887240.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4887245.png)